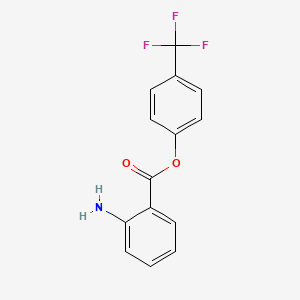
(R)-3-Chloropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Chloropyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a chlorine atom at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloropyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the asymmetric synthesis starting from ®-pyrrolidine-3-carboxylic acid, which undergoes chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions to yield ®-3-Chloropyrrolidine.
Industrial Production Methods: In industrial settings, the production of ®-3-Chloropyrrolidine may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: ®-3-Chloropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert ®-3-Chloropyrrolidine to its corresponding amine derivatives.
Substitution: The chlorine atom in ®-3-Chloropyrrolidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of ®-3-Chloropyrrolidine.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-3-Chloropyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Chloropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound without the chlorine substitution.
3-Chloropyrrolidine: The racemic mixture of the compound.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: ®-3-Chloropyrrolidine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological and biochemical properties compared to its racemic or achiral counterparts.
Propiedades
Número CAS |
1072707-24-4 |
|---|---|
Fórmula molecular |
C4H8ClN |
Peso molecular |
105.56 g/mol |
Nombre IUPAC |
(3R)-3-chloropyrrolidine |
InChI |
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 |
Clave InChI |
SIMYCJOGGRXQIY-SCSAIBSYSA-N |
SMILES isomérico |
C1CNC[C@@H]1Cl |
SMILES canónico |
C1CNCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)




![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)

![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)






